

# A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Butylaniline Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-sec-Butylaniline

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This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various butylaniline isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in pharmaceutical research and development, forensic science, and environmental analysis. The data presented herein, sourced from public scientific databases, offers a foundational reference for interpreting mass spectra of butylaniline derivatives.

## Quantitative Fragmentation Analysis

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of several butylaniline isomers. The molecular ion (M<sup>+</sup>) for all isomers is observed at a mass-to-charge ratio (m/z) of 149.

Isomer	Molecular Formula	m/z of Major Fragment Ions (Relative Intensity %)
N-Butylaniline	C <sub>10</sub> H <sub>15</sub> N	149 (M+, 100), 106 (95), 77 (30), 134 (25), 93 (20)
4-Butylaniline	C <sub>10</sub> H <sub>15</sub> N	106 (100), 149 (M+, 30), 77 (10), 91 (8), 134 (5)
N-sec-Butylaniline	C <sub>10</sub> H <sub>15</sub> N	120 (100), 149 (M+, 50), 93 (45), 77 (20), 106 (15)
2-tert-Butylaniline	C <sub>10</sub> H <sub>15</sub> N	134 (100), 149 (M+, 40), 118 (15), 91 (10), 77 (8)
4-tert-Butylaniline	C <sub>10</sub> H <sub>15</sub> N	134 (100), 149 (M+, 35), 118 (10), 91 (8), 77 (7)

## Experimental Protocols

The mass spectral data presented in this guide were primarily obtained from the NIST Mass Spectrometry Data Center and PubChem. The most common method for analyzing these volatile amines is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

A typical experimental protocol for the GC-MS analysis of butylaniline isomers is as follows:

- Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
- Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane to a concentration of 1 mg/mL, followed by dilution to the µg/mL range.
- Gas Chromatography (GC) Conditions:
  - Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is commonly used.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 50-100 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)[\[2\]](#)
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-300.

## Fragmentation Pathways and Isomer Differentiation

The structural differences between butylaniline isomers lead to distinct and predictable fragmentation patterns, enabling their differentiation by mass spectrometry.

N-Butylaniline vs. 4-Butylaniline:

- N-Butylaniline: The primary fragmentation involves cleavage of the C-C bond beta to the nitrogen atom (alpha to the phenyl ring), leading to the loss of a propyl radical ( $\bullet\text{C}_3\text{H}_7$ ) to form the abundant ion at m/z 106. Another significant fragmentation is the alpha-cleavage of the N-butyl chain, resulting in the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to give the ion at m/z 134. The base peak is the molecular ion at m/z 149, indicating its relative stability.[\[2\]](#)
- 4-Butylaniline: In contrast, the fragmentation of 4-butaniline is dominated by the benzylic cleavage of the butyl group. This involves the loss of a propyl radical to form a highly stable benzylic cation at m/z 106, which is the base peak.[\[1\]](#) The molecular ion at m/z 149 is significantly less abundant compared to N-butaniline.[\[1\]](#)

N-sec-Butylaniline:

- The fragmentation of N-sec-butaniline is characterized by the alpha-cleavage of the sec-butyl group. The loss of an ethyl radical ( $\bullet\text{C}_2\text{H}_5$ ) is favored, leading to the formation of the base peak at  $m/z$  120. The loss of a methyl radical ( $\bullet\text{CH}_3$ ) results in an ion at  $m/z$  134.

tert-Butylaniline Isomers (2- and 4-positions):

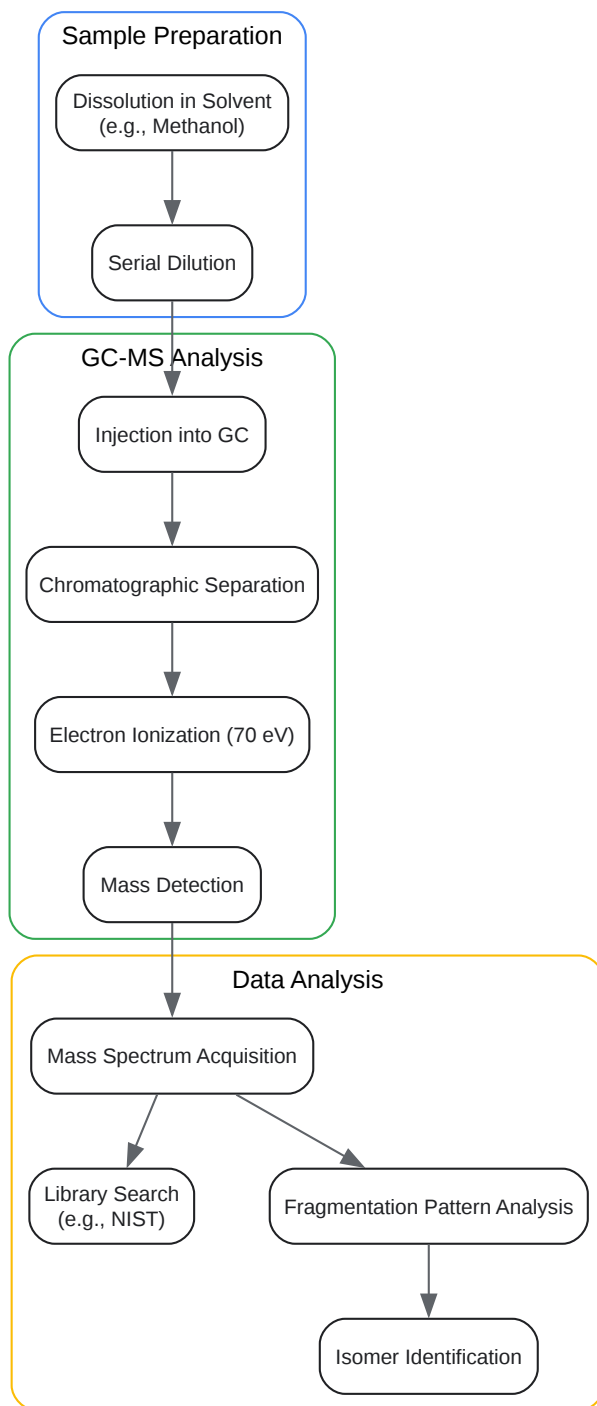
- Both 2-tert-butaniline and 4-tert-butaniline show a characteristic and dominant fragmentation pattern involving the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the tert-butyl group. This results in the formation of a very stable ion at  $m/z$  134, which is the base peak for both isomers. The high stability of the resulting cation drives this fragmentation. While their primary fragmentation is similar, subtle differences in the relative intensities of other minor fragments may be used for differentiation with careful analysis.

## Visualizing the Workflow and Fragmentation

### Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of butylaniline isomers using GC-MS.

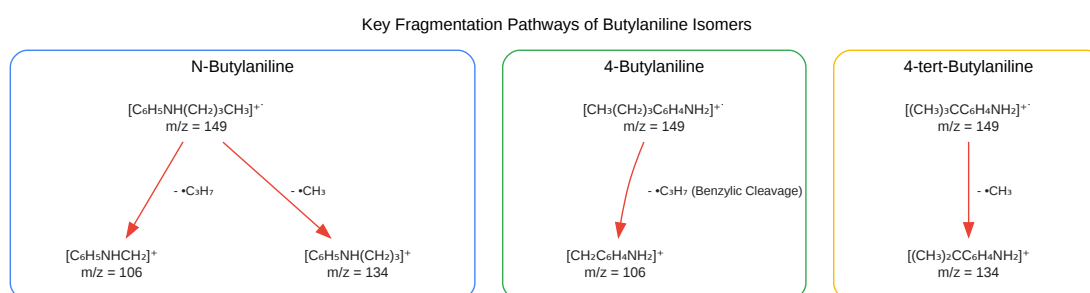
## GC-MS Analysis Workflow for Butylaniline Isomers

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Caption: A generalized workflow for the analysis of butylaniline isomers.

## Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for selected butylaniline isomers.



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Caption: Primary fragmentation pathways for key butylaniline isomers.

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## References

- 1. 4-Butylaniline | C<sub>10</sub>H<sub>15</sub>N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylaniline | C<sub>10</sub>H<sub>15</sub>N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]

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